3-(二氟甲氧基)苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

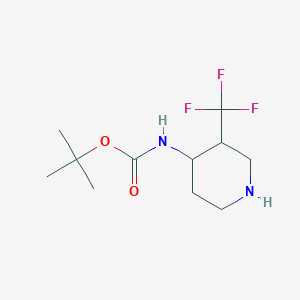

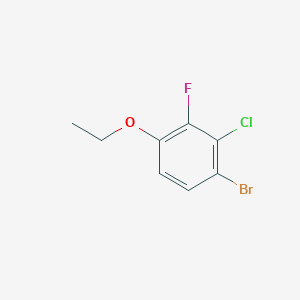

3-(Difluoromethoxy)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1228461-82-2 . It has a molecular weight of 223.2 and its IUPAC name is 3-(difluoromethoxy)benzenesulfonamide .

Molecular Structure Analysis

The InChI code for 3-(Difluoromethoxy)benzene-1-sulfonamide is 1S/C7H7F2NO3S/c8-7(9)13-5-2-1-3-6(4-5)14(10,11)12/h1-4,7H,(H2,10,11,12) . This indicates the molecular structure of the compound.科学研究应用

抗菌应用

3-(二氟甲氧基)苯-1-磺酰胺:属于磺酰胺类化合物,以其抗菌特性而闻名。 这些化合物抑制细菌酶二氢叶酸合成酶,该酶对细菌中叶酸的合成至关重要,从而阻止细菌生长 .

抗碳酸酐酶活性

磺酰胺类,包括3-(二氟甲氧基)苯-1-磺酰胺,可以作为碳酸酐酶的抑制剂。这种酶参与各种生理过程,例如呼吸和组织中 pH 值的调节。 抑制碳酸酐酶可能有助于治疗青光眼、癫痫和高山病等疾病 .

利尿作用

由于它们能够抑制碳酸酐酶,磺酰胺类药物也可以用作利尿剂。 通过抑制肾脏中碳酸氢根的重吸收,它们会增加钠、钾和水的排泄,这可能有助于管理高血压和水肿等疾病 .

降血糖作用

一些磺酰胺类药物已被发现具有降血糖作用,使其成为治疗 2 型糖尿病的潜在候选药物。 它们可能通过影响胰岛素释放或增强胰岛素受体的敏感性发挥作用 .

抗炎特性

磺酰胺基团与抗炎作用有关,这可能被用于治疗慢性炎症性疾病。 这种应用仍在研究中,目的是了解所涉及的机制和潜在的治疗益处 .

治疗甲状腺疾病的作用

磺酰胺类药物与甲状腺疾病的管理有关。 它们可能通过影响甲状腺激素的合成或代谢发挥作用,为传统的甲状腺药物提供一种替代方法 .

作用机制

Target of Action

The primary target of 3-(Difluoromethoxy)benzene-1-sulfonamide is believed to be dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .

Mode of Action

3-(Difluoromethoxy)benzene-1-sulfonamide: interacts with its target, DHFR, by inhibiting its activity . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis . As a result, cell growth is hindered, leading to potential antimicrobial and antitumor effects .

Biochemical Pathways

The action of 3-(Difluoromethoxy)benzene-1-sulfonamide affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it disrupts the production of tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines, which are essential components of DNA . This disruption can lead to cell cycle arrest and potentially cell death .

Result of Action

The molecular and cellular effects of 3-(Difluoromethoxy)benzene-1-sulfonamide ’s action include the potential disruption of DNA synthesis due to the inhibition of DHFR . This disruption can lead to cell cycle arrest, potentially causing cell death and exhibiting antimicrobial and antitumor effects .

实验室实验的优点和局限性

3-(Difluoromethoxy)benzene-1-sulfonamide has several advantages when used in lab experiments. It has been found to be a powerful inhibitor of several enzymes, which makes it a useful tool in the study of biochemical and physiological processes. Additionally, it has been found to have antioxidant properties, which can help protect cells from oxidative damage. However, there are some limitations to using 3-(Difluoromethoxy)benzene-1-sulfonamide in lab experiments. For example, it has a relatively short half-life, which means that it must be used quickly or it will lose its efficacy. Additionally, it can be toxic to certain types of cells, so it must be used with caution.

未来方向

The potential future directions for 3-(Difluoromethoxy)benzene-1-sulfonamide are numerous. It has been found to be a powerful inhibitor of several enzymes, and its ability to affect both biochemical and physiological processes makes it a promising candidate for further research. Some potential future directions include further research into its potential as a cancer treatment, its ability to inhibit certain enzymes, and its antioxidant properties. Additionally, further research into its potential to affect other biochemical and physiological processes could lead to new applications in the medical and scientific fields.

合成方法

3-(Difluoromethoxy)benzene-1-sulfonamide can be synthesized through several methods, including the reaction of 3-methoxybenzene-1-sulfonamide with difluoromethylmagnesium chloride, the reaction of 3-methoxybenzene-1-sulfonamide with difluoromethylmagnesium bromide, and the reaction of 3-methoxybenzene-1-sulfonamide with difluoromethylmagnesium iodide. The most efficient method, however, is the reaction of 3-methoxybenzene-1-sulfonamide with difluoromethylmagnesium chloride, as it yields the highest amount of 3-(Difluoromethoxy)benzene-1-sulfonamide.

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

生化分析

Biochemical Properties

3-(Difluoromethoxy)benzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain sulfonamide-sensitive enzymes, which are crucial in metabolic pathways . The nature of these interactions often involves the binding of 3-(Difluoromethoxy)benzene-1-sulfonamide to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Cellular Effects

The effects of 3-(Difluoromethoxy)benzene-1-sulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Additionally, 3-(Difluoromethoxy)benzene-1-sulfonamide affects cellular metabolism by inhibiting enzymes involved in key metabolic pathways.

Molecular Mechanism

At the molecular level, 3-(Difluoromethoxy)benzene-1-sulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of sulfonamide-sensitive enzymes by binding to their active sites. This binding prevents the enzymes from interacting with their natural substrates, thereby disrupting normal biochemical processes. Additionally, 3-(Difluoromethoxy)benzene-1-sulfonamide can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 3-(Difluoromethoxy)benzene-1-sulfonamide change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions . It may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to 3-(Difluoromethoxy)benzene-1-sulfonamide has been observed to cause changes in cellular function, including alterations in cell proliferation and metabolism.

Dosage Effects in Animal Models

The effects of 3-(Difluoromethoxy)benzene-1-sulfonamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function . At higher doses, it can cause significant changes, including enzyme inhibition, alterations in gene expression, and toxic effects. Studies have identified threshold doses at which the compound begins to exhibit adverse effects, such as toxicity and organ damage.

Metabolic Pathways

3-(Difluoromethoxy)benzene-1-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . For example, it can inhibit enzymes involved in the synthesis of folic acid, a vital cofactor in many biochemical reactions. This inhibition can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3-(Difluoromethoxy)benzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of 3-(Difluoromethoxy)benzene-1-sulfonamide can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of 3-(Difluoromethoxy)benzene-1-sulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.

属性

IUPAC Name |

3-(difluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3S/c8-7(9)13-5-2-1-3-6(4-5)14(10,11)12/h1-4,7H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGOQSGJSXZAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)

![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1395217.png)

![6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395226.png)

![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1395227.png)